![molecular formula C17H20N2O2 B2754543 (5-Methylisoxazol-4-yl)(3-phenylazepan-1-yl)methanone CAS No. 2034485-79-3](/img/structure/B2754543.png)
(5-Methylisoxazol-4-yl)(3-phenylazepan-1-yl)methanone
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Description
(5-Methylisoxazol-4-yl)(3-phenylazepan-1-yl)methanone, also known as MPAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPAM is a synthetic compound that has been shown to have various biochemical and physiological effects, making it a promising tool for studying the mechanisms of various biological processes.
Scientific Research Applications
Photolysis and Chemical Reactivity
Studies on isoxazole derivatives, such as 3-Hydroxy-2-methyl-4-phenylisoxazol-5(2H)-one, highlight their unique chemical reactivity under photolysis conditions. The compound exhibits multiple tautomeric forms and undergoes photolysis in methanol, leading to the formation of distinct products from its tautomers. This property could be leveraged in synthetic chemistry and photolysis studies to explore reaction pathways and product formation under varied conditions (R. Prager & Jason A. Smith, 1994).
Synthesis and Biological Activity
Isoxazole moieties have been incorporated into novel compounds for their potential biological activities. For instance, derivatives containing isoxazole and isothiazole moieties have shown synergistic effects in combination with antitumor drugs, indicating their potential use in enhancing chemotherapy efficacy (A. Kletskov et al., 2018). Such findings underscore the relevance of isoxazole derivatives in medicinal chemistry, particularly in drug design and development.
Bioactivation Pathways
Research into the bioactivation pathways of isoxazole rings reveals complex metabolic transformations, including the formation of glutathione adducts through enzymatic ring cleavage. This knowledge is crucial for understanding the metabolic fate of isoxazole-containing drugs and for the development of safer pharmaceutical agents (Jian Yu et al., 2011).
Environmental and Drug Discovery Applications
The environmentally benign synthesis of isoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones from vinylogous Henry nitroaldol adducts highlights the compound's potential in green chemistry. Additionally, their assessment for anti-inflammatory activity suggests applications in drug discovery for novel anti-inflammatory agents (E. Rajanarendar et al., 2015).
properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-(3-phenylazepan-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-16(11-18-21-13)17(20)19-10-6-5-9-15(12-19)14-7-3-2-4-8-14/h2-4,7-8,11,15H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAKUOAXWKBPCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCCCC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-4-yl)(3-phenylazepan-1-yl)methanone |
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